3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
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Overview
Description
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is a chemical compound with a complex structure that includes a cyano group, a fluorophenyl group, and a methoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-fluorobenzonitrile with 2-(3-fluorophenyl)-2-methoxyethylamine under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, affecting the compound’s reactivity and binding affinity. The fluorophenyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The methoxyethyl group can influence the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-(3-fluorophenyl)benzamide
- 3-cyano-N-(2-methoxyethyl)benzamide
- 3-cyano-N-(2-(4-fluorophenyl)-2-methoxyethyl)benzamide
Uniqueness
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the cyano and methoxyethyl groups, along with the fluorophenyl moiety, makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16(13-5-3-7-15(18)9-13)11-20-17(21)14-6-2-4-12(8-14)10-19/h2-9,16H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPDIZKDAWAEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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